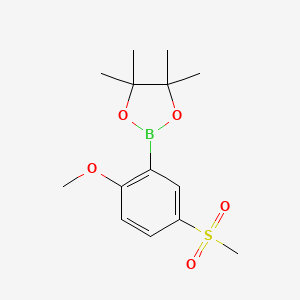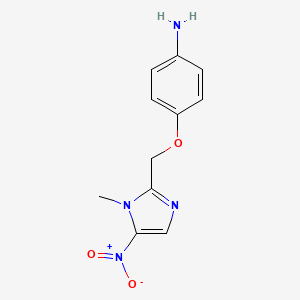
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline is a compound that features a unique combination of an imidazole ring and an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group
Méthodes De Préparation
The synthesis of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline typically involves multiple steps. One common method starts with the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then nitrated to produce 1-methyl-5-nitro-2-hydroxymethylimidazole. Finally, this compound is reacted with aniline under specific conditions to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens and nitro groups. Major products formed from these reactions include various substituted anilines and imidazole derivatives .
Applications De Recherche Scientifique
4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interfere with cellular processes.
Industry: It is used in the production of dyes, pigments, and other materials that require stable and reactive intermediates
Mécanisme D'action
The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and disrupting biological pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline include:
Metronidazole: A well-known antimicrobial agent with a similar imidazole ring structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
What sets this compound apart is its unique combination of an imidazole ring and an aniline moiety, which provides a distinct set of chemical and biological properties .
Propriétés
Numéro CAS |
61800-00-8 |
|---|---|
Formule moléculaire |
C11H12N4O3 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4-[(1-methyl-5-nitroimidazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C11H12N4O3/c1-14-10(13-6-11(14)15(16)17)7-18-9-4-2-8(12)3-5-9/h2-6H,7,12H2,1H3 |
Clé InChI |
VBAMLFNMCOWNJI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1COC2=CC=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



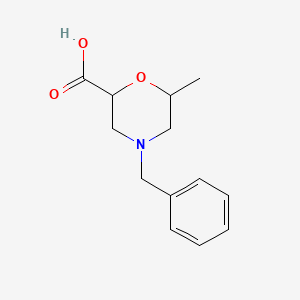
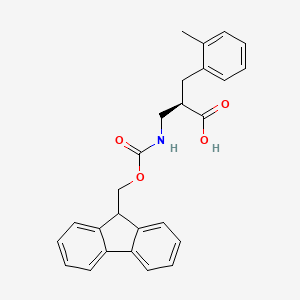

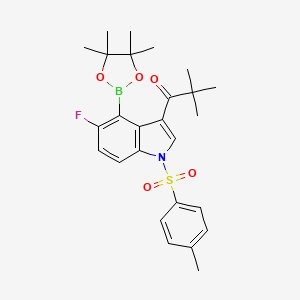

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)
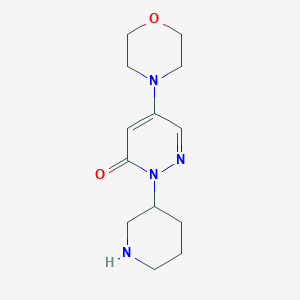
![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
